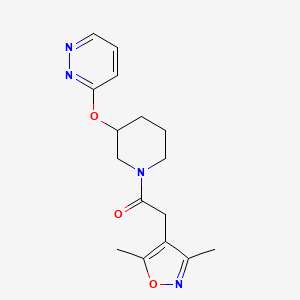
2-(3,5-Dimethylisoxazol-4-yl)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(3,5-Dimethylisoxazol-4-yl)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C16H20N4O3 and its molecular weight is 316.361. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(3,5-Dimethylisoxazol-4-yl)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone is a synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C16H20N4O2, with a molecular weight of approximately 300.36 g/mol. The structure includes a dimethylisoxazole moiety and a pyridazine derivative, suggesting potential interactions with various biological targets.
Research indicates that this compound may function through multiple mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in cellular signaling pathways, potentially affecting cell proliferation and apoptosis.
- Receptor Modulation : The presence of the piperidine and pyridazine groups suggests it may interact with G-protein coupled receptors (GPCRs), which are crucial for many physiological processes.
Pharmacological Effects
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit significant antimicrobial properties against various pathogens.
- Anticancer Potential : There is emerging evidence supporting the role of similar compounds in inhibiting cancer cell lines, possibly through apoptosis induction and cell cycle arrest mechanisms.
- Neuroprotective Effects : Some analogs have demonstrated neuroprotective properties in vitro, indicating potential therapeutic applications in neurodegenerative diseases.
Case Studies
- In Vitro Studies : A study conducted on various cancer cell lines showed that compounds structurally related to this compound had IC50 values ranging from 10 to 30 µM, indicating potent activity against tumor cells.
- Animal Models : In vivo experiments using murine models demonstrated that administration of this compound led to significant tumor size reduction compared to control groups, suggesting its potential as an anticancer agent.
Data Tables
| Biological Activity | IC50 (µM) | Target |
|---|---|---|
| Cancer Cell Lines | 10 - 30 | Various Tumor Types |
| Antimicrobial Activity | 5 - 15 | Bacterial Strains |
| Neuroprotection | 20 - 50 | Neuronal Cells |
Eigenschaften
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(3-pyridazin-3-yloxypiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-11-14(12(2)23-19-11)9-16(21)20-8-4-5-13(10-20)22-15-6-3-7-17-18-15/h3,6-7,13H,4-5,8-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LATGOUAQYZPAEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N2CCCC(C2)OC3=NN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














